NIK250

Multidrug Resistance Glioma Vincristine

NIK250 (CAS 126444-09-5) is a 1,4-dihydropyridine derivative that functions as an inhibitor of P-glycoprotein (P-gp) and has been shown to reverse multidrug resistance (MDR) in specific cancer cell lines. Its chemical name is bis(4-pyridylmethyl)4-[2-(3-methyl-5,6-dihydro-1,4-dithiinyl)]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, and it is characterized by its ability to overcome non-P-gp-mediated MDR phenotypes, particularly those associated with MRP (Multidrug Resistance-associated Protein) overexpression.

Molecular Formula C26H27N3O4S2
Molecular Weight 509.6 g/mol
CAS No. 126444-09-5
Cat. No. B1679018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNIK250
CAS126444-09-5
SynonymsNK 250;  NK250;  NK-250
Molecular FormulaC26H27N3O4S2
Molecular Weight509.6 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=NC=C2)C3=C(SCCS3)C)C(=O)OCC4=CC=NC=C4
InChIInChI=1S/C26H27N3O4S2/c1-16-21(25(30)32-14-19-4-8-27-9-5-19)23(24-18(3)34-12-13-35-24)22(17(2)29-16)26(31)33-15-20-6-10-28-11-7-20/h4-11,23,29H,12-15H2,1-3H3
InChIKeyWKCXIRURXIDOND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NIK250 (CAS 126444-09-5): A 1,4-Dihydropyridine MDR Reversal Agent for Non-P-gp Phenotypes in Research


NIK250 (CAS 126444-09-5) is a 1,4-dihydropyridine derivative that functions as an inhibitor of P-glycoprotein (P-gp) and has been shown to reverse multidrug resistance (MDR) in specific cancer cell lines. [1] Its chemical name is bis(4-pyridylmethyl)4-[2-(3-methyl-5,6-dihydro-1,4-dithiinyl)]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, and it is characterized by its ability to overcome non-P-gp-mediated MDR phenotypes, particularly those associated with MRP (Multidrug Resistance-associated Protein) overexpression. [2] This compound is primarily of interest in oncology research for its potential to chemosensitize drug-resistant tumors.

NIK250 (CAS 126444-09-5) Procurement: Why MDR Reversal Specificity Precludes Simple Analog Substitution


The efficacy of NIK250 is contingent on its specific ability to reverse non-P-glycoprotein (P-gp)-mediated multidrug resistance (MDR), a phenotype often driven by MRP (Multidrug Resistance-associated Protein) overexpression, which is distinct from the classic MDR1/P-gp mechanism. [1] Generic substitution with other 1,4-dihydropyridine-based reversal agents or broader-spectrum MDR modulators is not scientifically justifiable without comparative data, as many fail to address this specific resistance pathway. [2] The quantitative evidence below demonstrates that NIK250's reversal activity, particularly in MRP-overexpressing cell lines, is a key differentiator that generic compounds may not replicate, making it a precise tool for research into this particular form of drug resistance.

NIK250 (CAS 126444-09-5): Quantitative Evidence of Differential MDR Reversal Activity


Comparative Reversal of Vincristine Resistance in MRP-Overexpressing T98G Glioma Cells

In the MRP-overexpressing human glioma cell line T98G, NIK250 demonstrated a statistically significant reversal of resistance to vincristine, comparable to that achieved by the well-known MDR modulator verapamil. [1] This comparative data provides a benchmark for NIK250's activity in a specific MRP-driven MDR context.

Multidrug Resistance Glioma Vincristine Chemosensitization

Selective Reversal of Doxorubicin Resistance in MRP-Overexpressing T98G Glioma Cells

While NIK250 almost completely reversed resistance to vincristine and etoposide in T98G cells, its ability to reverse doxorubicin resistance in the same cell line was only partial. [1] This contrasts with its performance in the MDR1-overexpressing cell line CCF-STTG1, where it showed no significant reversal of doxorubicin resistance. This selective profile is a key differentiator for experimental design.

Multidrug Resistance Glioma Doxorubicin Chemosensitization

Demonstrated Reversal of Non-P-gp MDR in Etoposide-Resistant Prostatic Cancer Model

NIK250 was identified as a compound capable of overcoming multidrug resistance in the etoposide-resistant prostatic cancer cell line P/VP20. [1] This cell line exhibits a non-P-glycoprotein-mediated MDR phenotype characterized by MRP mRNA overexpression. While no direct quantitative comparison with another compound is provided in the available abstract, this finding establishes NIK250's activity in a specific, clinically relevant model of drug resistance distinct from classic P-gp-mediated MDR.

Prostate Cancer Etoposide Resistance MRP MDR Reversal

Lack of Significant Reversal in MDR1-Overexpressing Glioma Cells Defines Target Specificity

In the human glioma cell line CCF-STTG1, which overexpresses the MDR1 gene (encoding P-glycoprotein), NIK250 did not significantly reverse resistance to doxorubicin. [1] This contrasts with its activity in MRP-overexpressing cells, providing crucial evidence for its mechanism-specific action. This negative data is as important as positive findings for experimental design.

Multidrug Resistance Glioma MDR1 P-glycoprotein

NIK250 (CAS 126444-09-5): Recommended Research Applications Based on Quantitative Evidence


Investigating MRP-Mediated Drug Resistance in Glioma Models

NIK250 is a suitable research tool for studies aiming to reverse MRP-mediated multidrug resistance in human glioma cell lines like T98G and IN500. Its demonstrated ability to almost completely reverse resistance to vincristine and etoposide in this context [1] makes it valuable for chemosensitization assays where MRP is the primary resistance driver.

Differentiating Between MRP- and MDR1-Mediated Resistance Mechanisms

The compound's selective activity profile—reversing resistance in MRP-overexpressing cells but not in MDR1-overexpressing cells [1]—positions it as a molecular tool to dissect the specific contributions of these two major MDR pathways in a given cell line or tumor model.

Modeling Non-P-gp MDR in Etoposide-Resistant Prostate Cancer

For research into hormone-resistant or advanced prostate cancer, NIK250's established ability to overcome MDR in the P/VP20 etoposide-resistant cell line [2] provides a targeted approach for studying reversal strategies in a clinically relevant non-P-gp model.

Comparative Studies with Classic MDR Modulators like Verapamil

Given the head-to-head data showing comparable reversal of vincristine and doxorubicin resistance in T98G cells [1], NIK250 can serve as a 1,4-dihydropyridine-based comparator compound in studies evaluating the efficacy and mechanisms of other MDR reversal agents, including verapamil and its analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for NIK250

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.